Azonafide

Metabolism Drug Detoxification Structure-Activity Relationship

Azonafide (2-[2′-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-dione) is the parent compound of a series of anthracene-based antitumor agents. Structurally based on the naphthalimide amonafide, azonafide is differentiated by the replacement of the naphthalene chromophore with an anthracene chromophore and the absence of a primary amine moiety at the 5-position.

Molecular Formula C20H18N2O2
Molecular Weight 318.4 g/mol
Cat. No. B1242303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzonafide
Synonyms2-(2'-(dimethylamino)ethyl)-1,2-dihydro-3H-dibenz(de,h)isoquinoline-1,3-dione
azonafide
Molecular FormulaC20H18N2O2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=O)C2=CC=CC3=CC4=CC=CC=C4C(=C32)C1=O
InChIInChI=1S/C20H18N2O2/c1-21(2)10-11-22-19(23)16-9-5-7-14-12-13-6-3-4-8-15(13)18(17(14)16)20(22)24/h3-9,12H,10-11H2,1-2H3
InChIKeyCWNBRNSIRVKSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azonafide Procurement Guide: Technical Specifications and Differentiated Profile of an Anthracene-Based DNA Intercalator


Azonafide (2-[2′-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-dione) is the parent compound of a series of anthracene-based antitumor agents [1]. Structurally based on the naphthalimide amonafide, azonafide is differentiated by the replacement of the naphthalene chromophore with an anthracene chromophore and the absence of a primary amine moiety at the 5-position [2]. It functions as a DNA intercalator and topoisomerase II inhibitor, with preclinical data demonstrating in vitro cytotoxicity in the low nanomolar range across multiple cancer cell lines and activity that is not affected by the multidrug resistance (MDR) phenotype [3].

Why Azonafide Cannot Be Simply Replaced by Amonafide or Other In-Class Intercalators


Procurement decisions involving azonafide must recognize that it is not a simple bioequivalent for its predecessor, amonafide, or other naphthalimide-based intercalators. The substitution of the naphthalene core for an anthracene core in azonafide [1] fundamentally alters key pharmacological properties. This structural change is critical, as naphthalimides like amonafide, despite extensive clinical testing, have consistently failed to reach the market due to dose-limiting toxicities [2]. Furthermore, the azonafide scaffold demonstrates activity that is unaffected by the multidrug resistance (MDR) phenotype, a significant failure point for many standard chemotherapeutics and even some earlier naphthalimide derivatives [3]. Therefore, generic substitution with a structurally related but functionally distinct analog will not replicate the specific activity profile and MDR-evading potential of the azonafide series, which is quantified in the following section.

Quantitative Evidence Guide: Azonafide's Verifiable Differentiation from Analogs


Structural Differentiation from Amonafide Dictates Metabolic Fate

The fundamental structural change from a naphthalene (amonafide) to an anthracene (azonafide) chromophore alters metabolic processing. In vitro rat liver cytosol studies show that azonafide's primary metabolites (mono- and di-N′-desmethyl) retain cytotoxic and Topo II inhibitory activity, albeit with lower potency than the parent, while the N-oxide and carboxylic acid metabolites are inactive at relevant concentrations. Crucially, this metabolic profile represents a detoxification pathway, not a bioactivation scheme [1].

Metabolism Drug Detoxification Structure-Activity Relationship

Retained Activity Against Multidrug-Resistant (MDR) Tumors

A key differentiator for the azonafide series is its reported lack of susceptibility to the multidrug resistance (MDR) phenotype, a major hurdle in oncology. This is in direct contrast to many standard topoisomerase II poisons like etoposide and doxorubicin, which often induce MDR [1]. Specifically, certain tetrahydroazonafide analogs were found to be more potent against an MDR L1210 leukemia strain than the sensitive parental strain [2].

Multidrug Resistance MDR Cytotoxicity Cancer

In Vivo Efficacy of AMP-53 (6-Ethoxy Azonafide) Compared to Doxorubicin

In a direct comparison using freshly isolated human tumors in a soft agar colony-forming assay, the 6-ethoxy substituted azonafide analog, AMP-53, demonstrated superior mean IC50 values compared to the standard chemotherapeutic doxorubicin. AMP-53's effects were also superior to those of several other azonafide analogs, including the unsubstituted parent (AMP-1), AMP-104, and the 6-hydroxyethoxy derivative (AMP-115) [1].

In Vivo Efficacy Xenograft AMP-53 Doxorubicin Preclinical

Significant In Vivo Tumor Growth Inhibition by AMP-53 in Lewis Lung Carcinoma Model

In a study evaluating nine different azonafides in the Lewis lung cancer model in C57/bl mice, only the 6-ethoxy substituted analog, AMP-53, demonstrated significant antitumor efficacy. This was measured by a treated/control (T/C) tumor weight ratio, where a lower value indicates greater efficacy [1].

In Vivo Efficacy Lewis Lung Carcinoma AMP-53 Tumor Growth Inhibition

AMP-1 Demonstrates In Vivo Superiority to Amonafide in Breast Cancer Model

A direct in vivo comparison was performed between the unsubstituted parent azonafide, AMP-1, and its structural predecessor, amonafide, using the mammary 16C breast cancer model in B6CF31 mice. The study concluded that AMP-1 was superior to amonafide in this specific tumor model [1].

In Vivo Efficacy Breast Cancer AMP-1 Amonafide Comparative

Intracellular Localization Determined by Anthracene Substitution, Not Cytotoxic Potency

A confocal microscopy study of 14 structurally unique azonafide analogs revealed that minor changes in chemical substitution on the anthracene nucleus result in substantially different intracellular drug distribution patterns. However, these localization differences do not determine relative cytotoxic potency in vitro [1]. This uncouples intracellular distribution from the primary determinant of cytotoxicity for this class.

Intracellular Localization Confocal Microscopy Structure-Activity Azonafide

Azonafide Application Scenarios: Evidence-Based Procurement for Preclinical Oncology Research


Investigating and Overcoming Multidrug Resistance (MDR) in Leukemia and Solid Tumors

Based on evidence that the azonafide series is not affected by the MDR phenotype [1] and that specific analogs (tetrahydroazonafides) show higher potency against MDR L1210 leukemia cells than sensitive strains [2], procurement of azonafide analogs is indicated for any preclinical program focused on understanding or circumventing MDR mechanisms. This makes it a valuable tool for validating MDR models or screening for synergistic combinations that may restore sensitivity in resistant cancer cell lines.

Advanced Preclinical Efficacy Studies in Breast and Lung Cancer Xenograft Models

Procurement of the 6-ethoxy substituted azonafide analog, AMP-53 (Ethonafide), is strongly supported by its consistent in vitro and in vivo activity against human breast and lung cancer models [1]. In particular, AMP-53 was the only compound among nine tested to show significant efficacy (T/C 30%) in the Lewis lung carcinoma model [2], and it demonstrated superior potency to doxorubicin in soft agar assays of freshly isolated human breast, lung, and other tumors [1]. Researchers developing new therapies for these indications should prioritize AMP-53 for advanced preclinical testing.

Rational Analog Design and Structure-Activity Relationship (SAR) Studies

The azonafide scaffold offers a unique platform for SAR studies due to the uncoupling of intracellular localization from cytotoxic potency. As shown by confocal microscopy, specific substitutions on the anthracene nucleus dictate nuclear, cytoplasmic, or perinuclear localization without directly impacting overall in vitro cytotoxicity [1]. This allows for the design of experiments where subcellular targeting can be manipulated independently of lethal dose, providing a sophisticated system for studying drug distribution and mechanism of action.

Metabolic and Toxicological Profiling of Anthracene-Based Intercalators

The well-characterized in vitro metabolism of azonafide, which represents a detoxification rather than a bioactivation pathway [1], provides a defined baseline for toxicological studies. This metabolic profile, in contrast to the clinical toxicity issues observed with naphthalimides like amonafide [2], makes azonafide a suitable reference compound for evaluating the safety and metabolic fate of novel anthracene-based intercalators in preclinical development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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